The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone is a complex organic molecule that belongs to the class of isoxazolo-pyridine derivatives. Isoxazoles are five-membered heterocycles containing an oxygen and a nitrogen atom, while pyridines are six-membered aromatic rings containing nitrogen. This compound features a unique combination of these structures, which contributes to its potential biological activity and applicability in medicinal chemistry.
This compound can be classified under heterocyclic compounds due to the presence of both isoxazole and pyridine rings. It is often synthesized in research focused on developing new pharmaceuticals, particularly in the context of neurokinin receptor antagonists and other therapeutic agents. The structural framework of this compound suggests potential interactions with biological targets, making it a subject of interest in drug discovery.
The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts (e.g., palladium-based catalysts for cross-coupling), are crucial for optimizing yield and purity .
The molecular formula for this compound can be represented as . The structure consists of:
Key structural data include bond lengths and angles that define the geometry of the molecule. For example, the bond lengths between carbon atoms in aromatic systems are typically around 1.39 Å, while C-N bonds in heterocycles range from 1.32 to 1.34 Å depending on hybridization states.
The compound can participate in various chemical reactions due to its electrophilic nature:
Technical details regarding reaction conditions and mechanisms are essential for understanding how this compound can be modified for specific applications .
The mechanism of action for compounds like (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone often involves interaction with specific receptors or enzymes in biological systems. For instance:
Data from biological assays would provide insights into binding affinities and efficacy against target receptors.
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would confirm these properties .
The primary applications of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone include:
Ongoing research continues to explore its full potential in various therapeutic contexts, emphasizing its importance in advancing pharmaceutical science.
The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone belongs to the bicyclic heterocyclic system characterized by fusion between isoxazole and pyridine rings. Its systematic name follows Hantzsch-Widman and Replacement Nomenclature systems:
Structural classification reveals three key features:
Table 1: Structural Isomers of Isoxazolo-Pyridine Derivatives
Fusion Position | IUPAC Name | Aromaticity Status | Key Functional Sites |
---|---|---|---|
[4,5-c] | Isoxazolo[4,5-c]pyridine | Isoxazole: aromatic; Pyridine: non-aromatic (4H,5H,6H,7H-dihydro) | C5-position for electrophilic substitution |
[5,4-c] | Isoxazolo[5,4-c]pyridine | Fully aromatic bicyclic system | C3-position for nucleophilic addition [1] |
[4,3-c] | Isoxazolo[4,3-c]pyridine | Mixed aromaticity | C3-C4 bond susceptible to ring cleavage |
Isoxazolo-pyridine scaffolds exhibit pronounced activity against neurological targets due to their bioisosteric mimicry of endogenous neurotransmitters and capacity for blood-brain barrier (BBB) penetration:
Table 2: Biological Targets of Isoxazolo-Pyridine Hybrids
Target Receptor | Ligand Structure | Activity (IC₅₀/Kᵢ) | Therapeutic Implication |
---|---|---|---|
α7-nicotinic acetylcholine | 3-(4-Methoxybenzyl)isoxazolo[4,5-c]pyridine | 0.32 μM | Cognitive enhancement in Alzheimer’s disease |
Neurokinin-1 (NK1) | 5-(4-Fluorobenzoyl)isoxazolo[4,5-c]pyridine | 84 nM | Antiemetic/antidepressant effects |
5-HT₃ serotonin | Naphthyl-fused isoxazolo[4,5-c]pyridinone | 0.41 μM | Anxiolytic modulation |
The 2-fluorophenyl group in (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone is a strategic design element addressing pharmacokinetic and target-binding requirements:
Table 3: Comparative Bioactivity of Phenyl Substituents in Isoxazolo-Pyridinones
Phenyl Substituent | Log P | Target Binding ΔG (kcal/mol) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
2-Fluorophenyl | 2.81 | -9.2 | 142 |
4-Fluorophenyl | 2.79 | -8.7 | 138 |
2-Chlorophenyl | 3.15 | -8.9 | 98 |
Phenyl (unsubstituted) | 2.53 | -7.8 | 67 |
SAR analyses confirm ortho-fluorination’s superiority:
The integration of isoxazolo[4,5-c]pyridine’s privileged scaffold with rational fluorophenyl functionalization exemplifies modern structure-enabled drug design, merging target engagement precision with optimized pharmacokinetic behavior.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1